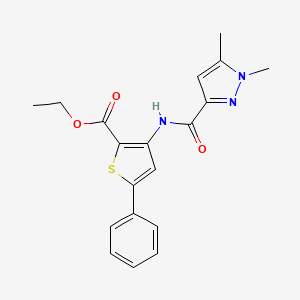![molecular formula C21H21NO2S B6501746 N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide CAS No. 1396799-17-9](/img/structure/B6501746.png)
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide, otherwise known as N-BPT, is a thiophene-based compound which has been used in a variety of scientific research applications. It is a derivative of acetamide, an organic compound with a wide range of applications. N-BPT is known for its ability to modulate the activity of enzymes, receptors, and transporters. It is also known for its ability to interact with proteins, DNA, and other biomolecules.
Wissenschaftliche Forschungsanwendungen
N-BPT has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and DNA-protein interactions. It has also been used to study the effects of drugs on the body, as well as the effects of environmental toxins. Additionally, N-BPT has been used to study the effects of hormones on cell growth and development.
Wirkmechanismus
N-BPT acts by modulating the activity of enzymes, receptors, and transporters. It interacts with proteins, DNA, and other biomolecules, and is known to affect the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. Additionally, N-BPT can modulate the activity of receptors and transporters, which can affect the absorption and distribution of drugs, hormones, and other compounds.
Biochemical and Physiological Effects
N-BPT has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. Additionally, N-BPT has been shown to affect the activity of receptors and transporters, which can affect the absorption and distribution of drugs, hormones, and other compounds. Furthermore, N-BPT has been shown to interact with proteins, DNA, and other biomolecules, which can affect the activity of enzymes, receptors, and transporters.
Vorteile Und Einschränkungen Für Laborexperimente
N-BPT has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively pure. Additionally, N-BPT is relatively stable, making it suitable for long-term laboratory studies. Furthermore, N-BPT is relatively non-toxic, making it suitable for use in laboratory studies involving animals.
However, there are some limitations to using N-BPT in laboratory experiments. It is difficult to obtain in large quantities, making it unsuitable for large-scale studies. Additionally, N-BPT is relatively expensive, making it less cost-effective for laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-BPT. One potential direction is to further explore its ability to modulate the activity of enzymes, receptors, and transporters. Additionally, further research could be done to explore its ability to interact with proteins, DNA, and other biomolecules. Another potential direction is to explore its potential applications in drug design and development. Additionally, further research could be done to explore its potential applications in the treatment of diseases. Finally, further research could be done to explore its potential applications in environmental toxicology.
Synthesemethoden
N-BPT can be synthesized in a variety of ways, depending on the desired end product. The most common method of synthesis involves the reaction of acetamide with 4-bromo-2-chloro-1,1'-biphenyl in the presence of sodium hydroxide, followed by the addition of thiophene-2-yl acetate. This reaction yields N-BPT in a relatively pure form.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-21(24,15-22-20(23)14-19-8-5-13-25-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,24H,14-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSPEIQQMCZYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B6501669.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6501680.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6501690.png)
![6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B6501711.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B6501717.png)
![3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea](/img/structure/B6501720.png)
![3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6501724.png)
![N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6501732.png)
![5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B6501737.png)

![5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6501744.png)
![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B6501749.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501751.png)
![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6501755.png)